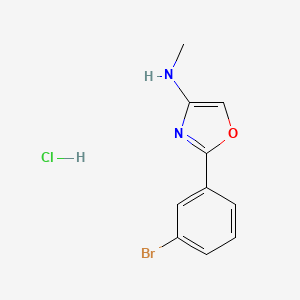

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride

CAS No.:

Cat. No.: VC18838289

Molecular Formula: C10H10BrClN2O

Molecular Weight: 289.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10BrClN2O |

|---|---|

| Molecular Weight | 289.55 g/mol |

| IUPAC Name | 2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H9BrN2O.ClH/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7;/h2-6,12H,1H3;1H |

| Standard InChI Key | OXXIINCRHVYWCL-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=COC(=N1)C2=CC(=CC=C2)Br.Cl |

Introduction

2-(3-bromophenyl)-N-methyl-1,3-oxazol-4-amine hydrochloride is an organic heterocyclic compound belonging to the oxazole class. It features a five-membered ring structure containing nitrogen and oxygen, with a bromophenyl group attached, which enhances its reactivity and biological activity. The hydrochloride form improves its solubility and stability, making it suitable for various applications in scientific research and industry.

Synthesis Conditions

| Condition | Description |

|---|---|

| Solvents | Ethanol, Dimethylformamide |

| Catalysts | Sodium acetate for cyclization |

| Temperature | Reflux conditions |

| Reaction Time | Optimized for yield and purity |

Reaction Types and Products

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Oxazole derivatives with carboxyl or hydroxyl groups |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Amines, thiols | Derivatives with substituted bromophenyl groups |

Biological Activity and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for trace amine-associated receptors (TAARs), which are involved in neurotransmission and mood regulation. It is also explored for anti-inflammatory and anticancer properties.

Potential Applications

| Field | Application |

|---|---|

| Medicine | Potential therapeutic agent for neurological disorders, anti-inflammatory, and anticancer applications |

| Biology | Biochemical probe for studying enzyme mechanisms and protein interactions |

| Chemistry | Building block for synthesizing complex organic molecules |

Research Findings and Future Directions

Research indicates that modifications to the oxazole framework can significantly influence biological activity, suggesting potential for structure optimization to enhance affinity for specific receptors. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological targets.

Key Research Questions

-

Mechanism of Action: Detailed studies on how the compound interacts with TAARs and other receptors.

-

Structure-Activity Relationship: Investigating how modifications to the oxazole structure affect biological activity.

-

Pharmacokinetics and Pharmacodynamics: Understanding its absorption, distribution, metabolism, and excretion in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume